molecular formula C10H12N2O3 B2808329 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid CAS No. 1824271-85-3

6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid

Cat. No.: B2808329
CAS No.: 1824271-85-3
M. Wt: 208.217
InChI Key: KALWHRSXPYYQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Assembly and Metal Coordination

6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid and its derivatives have been explored in the context of supramolecular assembly and metal coordination. The carboxylic acid functionalization facilitates hydrogen bond interactions and metal-directed self-assembly, leading to the formation of complex structures such as supramolecular polymers and metallomacrocycles. These assemblies have potential applications in materials science, catalysis, and as precursors for more complex molecular architectures (Kong et al., 2012).

Crystal Engineering and Hydrogen Bond Patterns

The study of hydrogen bond patterns in pyrazinecarboxylic acids, including derivatives similar to this compound, reveals insights into crystal engineering strategies. These patterns are crucial for understanding self-assembly in crystal structures, which is fundamental for designing materials with specific properties. The recurring motifs in such structures highlight the role of carboxylic acid groups in forming robust hydrogen bonds, leading to stable crystal networks (Vishweshwar et al., 2002).

Antibacterial Activity

Derivatives of pyrazole carboxylic acids, structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of such derivatives in developing new antibacterial agents. The structure-activity relationship studies of these compounds can inform the design of more potent and selective antimicrobial drugs (Bildirici et al., 2007).

Cytotoxicity and QSAR Studies

Quantitative structure-activity relationship (QSAR) and density functional theory (DFT) studies on substituted amides of pyrazine-2-carboxylic acids provide insights into their cytotoxic activities. These investigations help understand the molecular features that correlate with cytotoxic effects, which is valuable for designing new compounds with potential therapeutic applications. Such studies underline the importance of electronic and structural characteristics in determining the biological activities of these compounds (Hosseini et al., 2013).

Properties

IUPAC Name

6-(cyclobutylmethoxy)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-4-11-5-9(12-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALWHRSXPYYQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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